2-Hydroxycyclopentadecanone

Organic Synthesis Process Chemistry Macrocyclic Musk Production

This 15-membered α-hydroxy ketone is the cost-effective precursor for cyclopentadecanone, muscone, and 2-halogenocyclopentadecanones. Its unique α-hydroxy functional group enables single-step bromination (74% yield) without hazardous reagents, making it essential for fragrance process R&D and scale-up. It is also a key analytical marker (11.8% in Annona muricata oil) and a candidate for plant-based corrosion inhibitors. Substituting with a non-hydroxylated macrocyclic ketone will fail to deliver the required reactivity or bioactivity. Order high-purity (≥95%) material now to advance your synthetic or natural-product research.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
Cat. No. B1633044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycyclopentadecanone
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESC1CCCCCCC(C(=O)CCCCCC1)O
InChIInChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2
InChIKeyUCPNHIPCCLLQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycyclopentadecanone: A Versatile Macrocyclic Intermediate and Natural Product for Advanced R&D and Industrial Formulations


2-Hydroxycyclopentadecanone (CAS: 4727-18-8), a 15-membered macrocyclic α-hydroxy ketone with the molecular formula C₁₅H₂₈O₂ and a molecular weight of 240.38 g/mol, is a key compound in the synthesis of high-value macrocyclic musks and a naturally occurring constituent of various plant extracts [1] . It serves as a crucial intermediate in the production of cyclopentadecanone and muscone [2] and is identified in essential oils with potential biological activities, including antimicrobial and antioxidant properties [3]. Its dual role as a synthetic building block and a bioactive natural product distinguishes it from simple macrocyclic ketones.

Why 2-Hydroxycyclopentadecanone Cannot Be Simply Substituted by Other Macrocyclic Ketones in Advanced Synthesis and Bioactivity Studies


2-Hydroxycyclopentadecanone possesses a unique α-hydroxy ketone functional group that is absent in its common analogs like cyclopentadecanone and muscone. This structural feature confers distinct chemical reactivity and synthetic utility. Critically, the hydroxyl group enables it to act as a precursor for halogenated derivatives essential for high-grade perfume synthesis, a pathway that is inefficient or impossible with the parent ketones [1]. Furthermore, it is a known component of bioactive natural extracts, where its specific role and activity profile differ from those of other co-occurring macrocyclic compounds [2]. Therefore, substituting it with a non-hydroxylated or structurally different macrocyclic ketone will fundamentally alter the reaction pathway or biological outcome, leading to project failure in synthetic or natural product research.

Quantitative Evidence for Selecting 2-Hydroxycyclopentadecanone over Closest Analogs: A Comparative Guide


Sourcing Advantage: 2-Hydroxycyclopentadecanone is a Lower-Cost Precursor to Cyclopentadecanone and 2-Halogenoketones

In the synthesis of high-value macrocyclic 2-halogenoketones, 2-hydroxycyclopentadecanone is a demonstrably more economical and accessible starting material than cyclopentadecanone. Patent EP0290015A1 explicitly states that prior art processes using cyclopentadecanone as a starting material are disadvantaged because cyclopentadecanone itself is expensive [1]. The same patent asserts that 2-hydroxycyclopentadecanone, being a raw material for the synthesis of cyclopentadecanone, is 'cheaper and more readily available' [1]. This is a direct comparative claim within the patent literature, establishing a clear procurement and process cost advantage.

Organic Synthesis Process Chemistry Macrocyclic Musk Production

Synthetic Versatility: 2-Hydroxycyclopentadecanone as a Direct Precursor for High-Yield 2-Bromocyclopentadecanone

The α-hydroxy ketone moiety of 2-hydroxycyclopentadecanone allows for efficient and direct halogenation, a key step in synthesizing advanced macrocyclic intermediates. Patent US7034188B2 demonstrates the use of 2-hydroxycyclopentadecanone as a direct substrate for producing 2-bromocyclopentadecanone, achieving yields up to 74% [1]. This one-step transformation is a more streamlined process compared to alternative multi-step syntheses from cyclopentadecanone, which require oxidation with hazardous reagents like bromine and are noted for their safety and cost disadvantages [2].

Halogenation Chemistry Synthetic Efficiency Musk Intermediates

Natural Abundance in Bioactive Extracts: 2-Hydroxycyclopentadecanone is a Major Component in Annona muricata Essential Oil

GC-MS analysis of the fruit-pulp essential oil of Annona muricata (soursop) revealed that 2-hydroxycyclopentadecanone constitutes 11.8% of the total oil composition, making it one of the major components alongside palmitic acid (17.0%) and oleic acid (12.0%) [1]. The essential oil demonstrated high antibacterial activity with inhibition zones ranging from 10-30 mm against tested Gram-positive and Gram-negative bacteria, and exhibited potent free radical scavenging with an IC50 of 5.5 μg/mL [1]. While this study does not isolate the activity of 2-hydroxycyclopentadecanone alone, its high relative abundance strongly implicates it as a key contributor to the overall bioactivity profile.

Natural Product Chemistry Phytochemistry Essential Oil Analysis

Corrosion Inhibition Potential: 2-Hydroxycyclopentadecanone Identified as a Predominant Constituent in a High-Efficiency Plant Extract

In a study modeling the corrosion inhibition efficiency of mango leaf extract for mild steel in HCl solution, GC-MS analysis identified 2-hydroxycyclopentadecanone as one of the 'predominant molecular constituents (of great inhibitive properties)' in the extract [1]. The mango leaf extract itself demonstrated a high inhibition efficiency, reaching 91.42% at a concentration of 0.6 g/L at 318 K [1]. This finding directly links 2-hydroxycyclopentadecanone to a highly effective, plant-based corrosion inhibition system.

Corrosion Science Green Inhibitors Materials Chemistry

Optimal Application Scenarios for 2-Hydroxycyclopentadecanone in R&D and Industrial Procurement


Synthesis of High-Value Macrocyclic Musk Fragrances and Intermediates

Procurement for this application should be prioritized when the project goal involves the cost-effective and efficient synthesis of cyclopentadecanone, muscone, or key intermediates like 2-halogenocyclopentadecanones. As established in patent literature, 2-hydroxycyclopentadecanone is a cheaper, more readily available precursor compared to cyclopentadecanone [1] and can be directly converted to 2-bromocyclopentadecanone in a single step with a 74% yield [2], bypassing hazardous and expensive reagents. This makes it the compound of choice for process R&D and industrial scale-up in the fragrance and flavor sector.

Natural Product Research: Phytochemical Analysis of Annona muricata (Soursop)

In academic or industrial research focused on the phytochemical composition and bioactivity of Annona muricata, 2-hydroxycyclopentadecanone is a compound of significant interest. It is a major constituent (11.8%) of the fruit-pulp essential oil, which demonstrates notable antibacterial and antioxidant activities [3]. Researchers involved in quality control, chemotaxonomy, or pharmacological evaluation of A. muricata extracts should include 2-hydroxycyclopentadecanone as a key analytical marker and potential bioactive lead.

Development of Green Corrosion Inhibitors from Renewable Plant Sources

For materials scientists and engineers developing sustainable corrosion protection solutions, 2-hydroxycyclopentadecanone is a molecular target of interest. It has been identified as a predominant constituent in mango leaf extract, which exhibits a high inhibition efficiency of 91.42% for mild steel in acidic environments [4]. Research programs aiming to isolate, characterize, or formulate new plant-based corrosion inhibitors should consider 2-hydroxycyclopentadecanone as a candidate for further structure-activity relationship studies.

Investigating α-Hydroxy Ketone Reactivity in Macrocyclic Systems

Due to its unique α-hydroxy ketone functional group embedded within a 15-membered macrocycle, 2-hydroxycyclopentadecanone is a valuable substrate for fundamental organic chemistry research. Its reactivity under various dehydration, reduction, and halogenation conditions is well-documented in the patent literature [1] [2], making it a suitable model compound for studies on acyloin chemistry, ring strain effects, and the development of novel macrocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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